7-(3-fluorophenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(3-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various phenyl groups. The presence of fluorine, methyl, and sulfanyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields, which are potentially of great importance in medicinal chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Pd-catalyzed arylation method makes it suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
7-(3-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-FLUOROPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups exhibit similar chemical reactivity but may differ in their biological activities.
Sulfanyl Compounds:
Properties
Molecular Formula |
C26H20FN3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-4-[(3-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H20FN3S/c1-18-7-5-8-19(13-18)16-31-26-24-23(20-9-3-2-4-10-20)15-30(25(24)28-17-29-26)22-12-6-11-21(27)14-22/h2-15,17H,16H2,1H3 |
InChI Key |
FKDJZYXTMPXRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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